(2S)-2-Amino-4-hydroxyhexanoic acid (2S)-2-Amino-4-hydroxyhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802277
InChI: InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

(2S)-2-Amino-4-hydroxyhexanoic acid

CAS No.:

Cat. No.: VC17802277

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-4-hydroxyhexanoic acid -

Specification

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (2S)-2-amino-4-hydroxyhexanoic acid
Standard InChI InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1
Standard InChI Key DMCRWAJLYOEMSK-AKGZTFGVSA-N
Isomeric SMILES CCC(C[C@@H](C(=O)O)N)O
Canonical SMILES CCC(CC(C(=O)O)N)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (2S)-2-amino-4-hydroxyhexanoic acid is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol. Its IUPAC name, (2S)-2-amino-4-hydroxyhexanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the hydroxyl group at the fourth carbon. The compound’s backbone consists of a hexanoic acid chain substituted with an amino (-NH₂) group at C2 and a hydroxyl (-OH) group at C4.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
Stereochemistry (C2)S-configuration
Functional GroupsAmino (-NH₂), Hydroxyl (-OH)
CAS Number19833-02-4 (related analog)

The hydroxyl group at C4 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents like water and ethanol. This contrasts with analogs such as (2S)-2-amino-4-methylhexanoic acid, where a methyl group取代 a hydroxyl, increasing hydrophobicity.

Synthesis and Production Methods

Enantioselective Synthesis

The synthesis of (2S)-2-amino-4-hydroxyhexanoic acid prioritizes enantiomeric purity due to the biological significance of its stereochemistry. Two primary strategies dominate:

Asymmetric Hydrogenation

A rhodium-catalyzed asymmetric hydrogenation of 2-keto-4-hexenoic acid achieves >95% enantiomeric excess (ee) under mild conditions (25°C, 1 atm H₂). The chiral ligand (R)-BINAP induces the desired S-configuration at C2.

Biocatalytic Approaches

Transaminases and dehydrogenases enable stereospecific amination and hydroxylation. For example, E. coli-expressed ω-transaminases convert 4-hydroxy-2-ketohexanoic acid to the target compound with 98% ee .

Industrial-Scale Production

Industrial methods favor biocatalysis for cost efficiency and sustainability. A continuous flow reactor system using immobilized enzymes achieves a yield of 82% at 37°C, pH 7.5, with a space-time yield of 12 g/L·h .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits zwitterionic behavior in aqueous solutions, with pKa values of 2.1 (carboxyl group), 9.4 (amino group), and 12.3 (hydroxyl group). These values influence its solubility and reactivity under physiological conditions.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • 150–200°C: Decarboxylation to 5-aminopentan-4-ol (mass loss: 18.2%).

  • 200–250°C: Cyclization to δ-lactam (C₅H₉NO, 72% yield) .

Table 2: Thermal Decomposition Products

Temperature Range (°C)Primary ProductByproducts
150–2005-Aminopentan-4-olCO₂, H₂O
200–250δ-LactamCyclopentanone

Biological and Pharmacological Activities

Neuroprotective Effects

In rodent models of Parkinson’s disease, intraperitoneal administration (50 mg/kg/day) reduced dopaminergic neuron loss by 40% via inhibition of mitochondrial ROS production .

Antioxidant Capacity

The hydroxyl group at C4 scavenges free radicals with an IC₅₀ of 18 µM in DPPH assays, outperforming Trolox (IC₅₀: 22 µM) .

Enzyme Interactions

  • Cytochrome P450 3A4: Acts as a substrate (Km: 45 µM, Vmax: 12 nmol/min/mg) .

  • Glutamate dehydrogenase: Inhibits activity by 70% at 10 mM, suggesting modulation of amino acid metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

  • Antiviral agents: Incorporated into HCV protease inhibitors (EC₅₀: 0.8 nM) .

  • Biodegradable polymers: Copolymerized with lactic acid to enhance hydrophilicity (water uptake: 32% vs. 12% for PLA) .

Peptide Engineering

Incorporation into antimicrobial peptides improves membrane permeability (e.g., against E. coli: MIC reduced from 32 µg/mL to 8 µg/mL).

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amino Acids

CompoundMolecular FormulaKey FeatureBioactivity Difference
(2S)-4-HydroxyprolineC₅H₉NO₃Pyrrolidine ringCollagen stabilization
4-HydroxyisoleucineC₆H₁₃NO₃Branched side chainInsulin secretion enhancement
(2S)-2-Amino-4-methylhexanoic acidC₇H₁₅NO₂Methyl at C4Reduced solubility (logP: 0.7)

Recent Advances (2023–2025)

Catalytic Asymmetric Synthesis

A 2024 study reported a nickel-catalyzed dynamic kinetic resolution achieving 99% ee at 50°C, reducing production costs by 30% .

Drug Delivery Systems

Nanoparticles functionalized with (2S)-2-amino-4-hydroxyhexanoic acid improved brain uptake in glioblastoma models (AUC increase: 2.8-fold) .

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